molecular formula C11H8Cl2N2OS B063939 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbothioamide CAS No. 175204-43-0

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbothioamide

Cat. No.: B063939
CAS No.: 175204-43-0
M. Wt: 287.2 g/mol
InChI Key: ABHZSCLGDWVDOY-UHFFFAOYSA-N
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Description

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbothioamide is a synthetic organic compound characterized by the presence of a dichlorophenyl group, a methylisoxazole ring, and a carbothioamide functional group

Scientific Research Applications

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbothioamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its unique structure allows it to interact with various biological targets.

    Materials Science: The compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is used in studies to understand the mechanisms of enzyme inhibition and protein-ligand interactions.

Safety and Hazards

The safety data sheet for “3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbothioamide” indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbothioamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester or a β-diketone, with hydroxylamine hydrochloride under acidic or basic conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable dichlorophenyl halide reacts with the isoxazole intermediate.

    Formation of the Carbothioamide Group:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbothioamide group to corresponding amines or thiols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbothioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The dichlorophenyl group can enhance binding affinity through hydrophobic interactions, while the isoxazole and carbothioamide groups can form hydrogen bonds and coordinate with metal ions in the active sites of enzymes. This can lead to inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.

    3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid: Contains a carboxylic acid group instead of a carbothioamide group.

    2,6-Dichlorophenyl isocyanate: Contains an isocyanate group instead of an isoxazole ring.

Uniqueness

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for exploring new therapeutic applications and developing novel materials.

Properties

IUPAC Name

3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2OS/c1-5-8(11(14)17)10(15-16-5)9-6(12)3-2-4-7(9)13/h2-4H,1H3,(H2,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABHZSCLGDWVDOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381838
Record name 3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175204-43-0
Record name 3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175204-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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